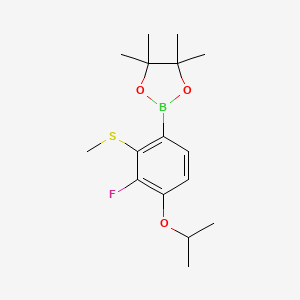
3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid is a complex organic compound with a unique structure that includes a dioxane ring, a methoxyphenyl group, and a carboxamido propanoic acid moiety
Méthodes De Préparation
The synthesis of 3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid typically involves multiple steps, including the formation of the dioxane ring and the introduction of the methoxyphenyl and carboxamido groups. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with a suitable dioxane precursor under acidic conditions to form the dioxane ring. This intermediate is then reacted with a carboxylic acid derivative to introduce the carboxamido group. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carboxamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Applications De Recherche Scientifique
3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of dioxane-containing compounds on biological systems.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with aromatic receptors, while the carboxamido group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid include:
3-(4-methoxyphenyl)propanoic acid: Lacks the dioxane ring and carboxamido group.
4-methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the dioxane ring and carboxamido group.
5,5-dimethyl-1,3-dioxane: Contains the dioxane ring but lacks the methoxyphenyl and carboxamido groups. The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H23NO6 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
3-[[(4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C17H23NO6/c1-17(2)10-23-16(11-4-6-12(22-3)7-5-11)24-14(17)15(21)18-9-8-13(19)20/h4-7,14,16H,8-10H2,1-3H3,(H,18,21)(H,19,20)/t14-,16?/m0/s1 |
Clé InChI |
CJZGGABZTIUAKJ-LBAUFKAWSA-N |
SMILES isomérique |
CC1(COC(O[C@H]1C(=O)NCCC(=O)O)C2=CC=C(C=C2)OC)C |
SMILES canonique |
CC1(COC(OC1C(=O)NCCC(=O)O)C2=CC=C(C=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


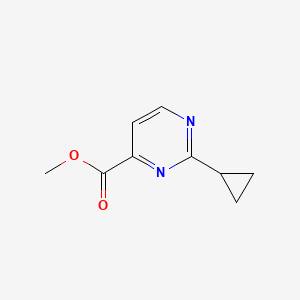

![4-(Pyridin-2-ylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B14028650.png)

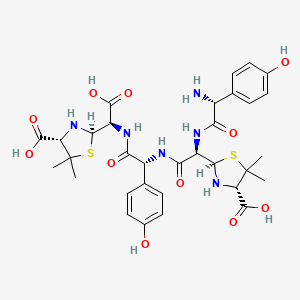
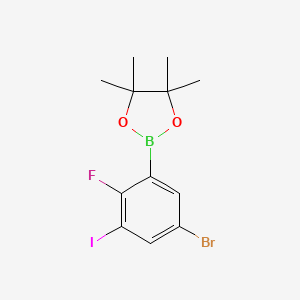

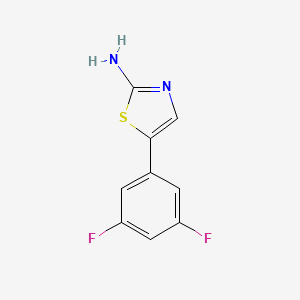
![2-Methylspiro[3.5]nonane-2,7-diol](/img/structure/B14028685.png)




